
N-(2,2-二氟乙基)-3-碘苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2,2-difluoroethyl)-3-iodoaniline” is a compound that likely contains an aniline group (a phenyl group attached to an amino group), a difluoroethyl group (a two-carbon chain with two fluorine atoms attached), and an iodine atom. The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “N-(2,2-difluoroethyl)-3-iodoaniline” would likely involve a benzene ring (from the aniline group) attached to an amino group, which is in turn attached to a two-carbon chain with two fluorine atoms. One of the carbons on the benzene ring would also be attached to an iodine atom .科学研究应用
Fluorine-19 MRI Tracing
The compound has been proposed as an alternative tracer for Fluorine-19 Magnetic Resonance Imaging (MRI) . Its structure allows for the creation of thermoresponsive copolymers that can be used as non-toxic tracers, overcoming issues related to poor biodistribution due to strong fluorophilicity .
Nanogel Composition
In nanotechnology, this compound contributes to the internal structure of nanogels. These nanogels can serve as prominent 19F MRI tracers . The structure of self-assembled particles of the copolymer containing N-(2,2-difluoroethyl)-3-iodoaniline was investigated to understand its potential in diagnostic imaging .
Biomaterials for Tissue Regeneration
The compound is utilized in the development of gelatin-based biomaterial inks. These inks are used in digital light processing for additive manufacturing, aimed at bone tissue regeneration. The presence of N-(2,2-difluoroethyl)-3-iodoaniline allows for excellent MRI visualization, which is crucial for monitoring cell colonization and degradation rates in vivo .
Scaffold Material Production
In regenerative medicine, the compound aids in producing scaffold materials with high stiffness and shape fidelity. These materials are suitable for bone regeneration and are compatible with stem cells, promoting osteogenic differentiation .
作用机制
Target of Action
Compounds with similar structures, such as bexicaserin , have been under investigation for their potential effects on various biological targets.
Mode of Action
It’s known that the 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry . The presence of electronegative fluorine atoms allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity .
Biochemical Pathways
The compound’s 2,2-difluoroethyl group has been shown to participate in reactions such as the asymmetric s n 2’-s n 2’ reaction , indicating potential involvement in complex biochemical transformations.
Pharmacokinetics
For instance, the C–F bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .
Result of Action
The compound’s potential to participate in complex biochemical reactions suggests it could have significant effects at the molecular and cellular levels .
Action Environment
The action of N-(2,2-difluoroethyl)-3-iodoaniline can be influenced by various environmental factors. For example, the solubility of fluorinated polyacrylamides in water can be easily controlled by changing the number of fluorine atoms in N-ethyl groups . This suggests that the compound’s action, efficacy, and stability could be modulated by its environment.
未来方向
属性
IUPAC Name |
N-(2,2-difluoroethyl)-3-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2IN/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDEAOTNRLGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-difluoroethyl)-3-iodoaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




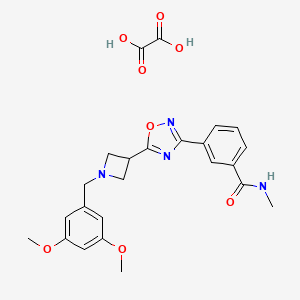
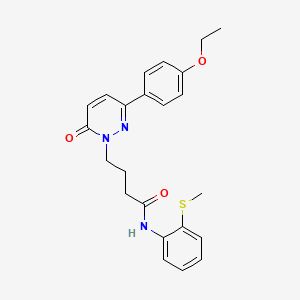

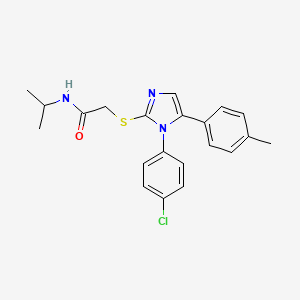
![5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B2742961.png)
![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2742963.png)
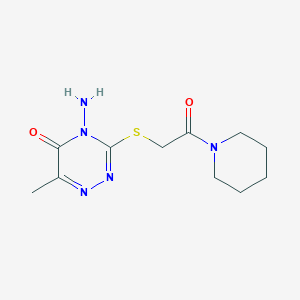
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2742966.png)
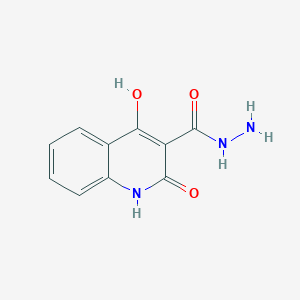

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-4,5-difluorophenyl)amino]acetamide](/img/structure/B2742969.png)